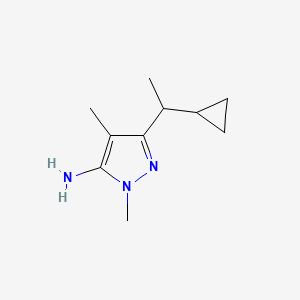
1-Benzyl-5-methylpyrrolidine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-methylpyrrolidine-3-thiol is a chemical compound with the molecular formula C12H17NS. This compound is characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the 5-position, and a thiol group at the 3-position. The presence of the thiol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Benzyl-5-methylpyrrolidine-3-thiol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl, methyl, and thiol substituents. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-Benzyl-5-methylpyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Addition: The thiol group can undergo addition reactions with electrophiles, forming thioethers or other derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-5-methylpyrrolidine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol group makes it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-methylpyrrolidine-3-thiol can be compared with other similar compounds such as:
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical reactivity and applications.
1-Benzyl-2-pyrrolidinone: This compound contains a carbonyl group, which imparts different properties and uses.
1-Methyl-3-pyrrolidinol: Similar to 1-Benzyl-3-pyrrolidinol but with a methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17NS |
|---|---|
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
1-benzyl-5-methylpyrrolidine-3-thiol |
InChI |
InChI=1S/C12H17NS/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 |
Clé InChI |
LBTDVLZVTGNQQM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1CC2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
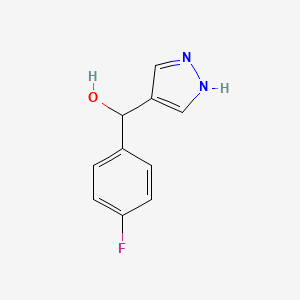
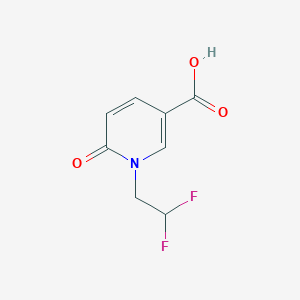
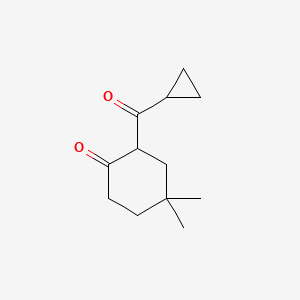
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
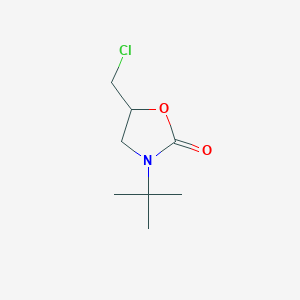
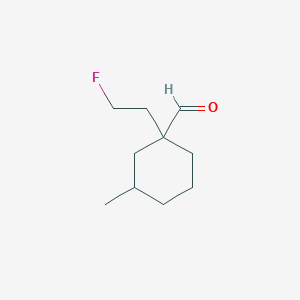
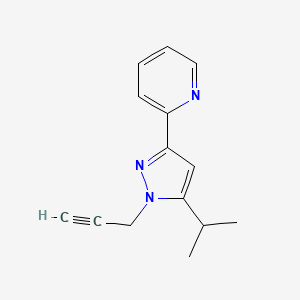
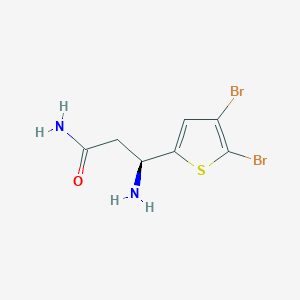
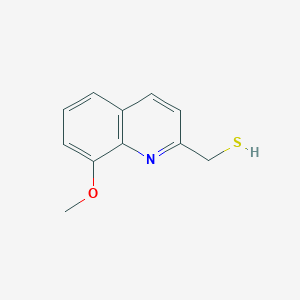
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)

